molecular formula C14H16N2O3S2 B11434490 5-[(4-butylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

5-[(4-butylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B11434490
M. Wt: 324.4 g/mol
InChI Key: SYFMBSKUYCKZNT-UHFFFAOYSA-N
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Description

5-(4-Butylbenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a complex organic compound that features a sulfonyl group attached to a butylbenzene ring and a sulfanylidene group attached to a tetrahydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butylbenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-butylbenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization reactions under controlled conditions to form the desired tetrahydropyrimidinone structure. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylbenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of 5-(4-butylbenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl and sulfanylidene groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Butylbenzenesulfonyl Chloride: A precursor in the synthesis of the target compound.

    Sulfonylureas: Compounds with similar sulfonyl groups used in medicinal chemistry.

    Tetrahydropyrimidinones: Compounds with similar core structures but different substituents.

Uniqueness

5-(4-Butylbenzenesulfonyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to the combination of its sulfonyl and sulfanylidene groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

5-(4-butylphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C14H16N2O3S2/c1-2-3-4-10-5-7-11(8-6-10)21(18,19)12-9-15-14(20)16-13(12)17/h5-9H,2-4H2,1H3,(H2,15,16,17,20)

InChI Key

SYFMBSKUYCKZNT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O

Origin of Product

United States

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